molecular formula C24H23N3O4S B11376281 Methyl 4-[({[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11376281
M. Wt: 449.5 g/mol
InChI Key: IOTZBWQWALCOHT-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester group, a pyridine ring, and a phenylcarbamoyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4,6-dimethyl-2-aminopyridine and phenyl isocyanate.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Acetamido Group Addition: The acetamido group is added through an acylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Methyl 4-(2-{[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-{[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetamido)benzoate: shares similarities with other benzoate esters and pyridine derivatives.

    4,6-Dimethyl-2-aminopyridine: A precursor in the synthesis of the compound.

    Phenyl isocyanate: Used in the formation of the phenylcarbamoyl group.

Uniqueness

The unique combination of functional groups in methyl 4-(2-{[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetamido)benzoate provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

methyl 4-[[2-[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C24H23N3O4S/c1-15-13-16(2)25-23(21(15)22(29)27-18-7-5-4-6-8-18)32-14-20(28)26-19-11-9-17(10-12-19)24(30)31-3/h4-13H,14H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

IOTZBWQWALCOHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C

Origin of Product

United States

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